molecular formula C23H22FN3O2 B2764871 2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358830-23-5

2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2764871
CAS No.: 1358830-23-5
M. Wt: 391.446
InChI Key: SKCJFUGUYRWINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at the 2-position with a 2-butoxyphenyl group and at the 5-position with a 4-fluorobenzyl moiety.

Properties

IUPAC Name

2-(2-butoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c1-2-3-14-29-22-7-5-4-6-19(22)20-15-21-23(28)26(12-13-27(21)25-20)16-17-8-10-18(24)11-9-17/h4-13,15H,2-3,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCJFUGUYRWINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolopyrazine Core: : This step involves the cyclization of appropriate precursors to form the pyrazolopyrazine ring system. For example, starting from a hydrazine derivative and a diketone, the cyclization can be achieved under acidic or basic conditions.

  • Introduction of the Butoxyphenyl Group: : The butoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazolopyrazine intermediate with a butoxyphenyl halide in the presence of a base such as potassium carbonate.

  • Attachment of the Fluorobenzyl Group: : The final step involves the alkylation of the pyrazolopyrazine intermediate with a fluorobenzyl halide. This reaction can be carried out under basic conditions, using reagents like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the butoxyphenyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can occur at the pyrazolopyrazine core or the fluorobenzyl group. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions. Reagents such as sodium azide or thiols can be used for these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It could be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparisons

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit structural diversity primarily in their substituents and ring saturation. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features
Target Compound 2-(2-butoxyphenyl), 5-(4-fluorobenzyl) C24H24FN3O2 405.47 g/mol High lipophilicity (butoxyphenyl), fluorine
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-fluorophenyl), 3-(hydroxymethyl) C20H15F2N3O2 367.35 g/mol Hydroxymethyl (polar group), dual fluorine
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-chlorophenyl), 5-(dimethoxyphenethyl) C23H23ClN3O3 424.90 g/mol Dihydro ring (6,7-saturation), chloro, methoxy
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one [2] N/A (core structure) Varies Varies Saturated pyrazine ring; poor GSH reactivity

Key Observations :

  • Lipophilicity : The target compound’s butoxyphenyl group confers higher lipophilicity compared to the hydroxymethyl-containing analog , which may enhance tissue penetration but reduce aqueous solubility.
  • Electronic Effects : Fluorine and chlorine substituents (e.g., in ) improve binding via electron-withdrawing effects, while methoxy groups (e.g., ) may engage in hydrogen bonding.
  • Ring Saturation : Dihydro derivatives (e.g., ) show reduced reactivity with glutathione (GSH), making them unsuitable as prodrugs compared to unsaturated analogs .
Pharmacokinetic and Reactivity Comparisons
  • The target compound’s unsaturated structure may exhibit intermediate reactivity.
  • Synthetic Efficiency: Microwave-assisted synthesis (e.g., ) reduces reaction time and improves yields for pyrazolo-pyrazinones, though the target compound’s synthesis route is unspecified.

Biological Activity

2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo ring system substituted with a butoxyphenyl group and a fluorobenzyl group. The molecular formula is C19H20F1N3OC_{19}H_{20}F_{1}N_{3}O, with a molecular weight of approximately 321.38 g/mol.

PropertyValue
Molecular FormulaC19H20F1N3OC_{19}H_{20}F_{1}N_{3}O
Molecular Weight321.38 g/mol
CAS Number1040653-55-1

Antitumor Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been found to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammatory responses. In vitro assays demonstrated that certain derivatives effectively reduced lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.

Antimicrobial Activity

Compounds related to this compound have also shown promising antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : Many pyrazolo derivatives act as kinase inhibitors, which are crucial for signaling pathways involved in cell growth and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their antitumor and anti-inflammatory effects.
  • Gene Expression Regulation : By influencing transcription factors like NF-κB and AP-1, these compounds can alter the expression of genes involved in inflammation and cancer progression.

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of pyrazolo derivatives, researchers observed that this compound significantly inhibited the growth of human colon cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound demonstrated its ability to reduce pro-inflammatory cytokine production in LPS-stimulated macrophages. The IC50 value for NF-κB inhibition was found to be below 50 µM, indicating potent activity.

Q & A

Q. What are the critical steps in designing a multi-step synthesis protocol for this compound to maximize yield and purity?

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves:

  • Stepwise functionalization : Initial formation of the pyrazolo[1,5-a]pyrazine core via cyclization reactions, followed by introducing substituents (e.g., fluorobenzyl or butoxyphenyl groups) through nucleophilic substitution or coupling reactions .
  • Optimization of reaction conditions : Temperature control (e.g., 60–80°C for oxazole ring formation), solvent selection (polar aprotic solvents like DMF for solubility), and catalyst use (e.g., Pd catalysts for cross-coupling) .
  • Purification strategies : Column chromatography (silica gel, eluent gradients) and recrystallization (using ethanol/water mixtures) to isolate intermediates and final products with >95% purity .

Q. Which analytical techniques are essential for confirming structural integrity post-synthesis?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and assess stereochemistry. Aromatic proton signals (δ 6.8–8.2 ppm) and fluorobenzyl methylene protons (δ 4.5–5.0 ppm) are critical markers .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., C23_{23}H21_{21}FN3_3O2_2: calculated 398.1612, observed 398.1609) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazolo[1,5-a]pyrazine derivatives?

Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter steric/electronic profiles, affecting target binding. For example, fluorobenzyl groups enhance kinase inhibition compared to chlorophenyl analogs .
  • Assay conditions : Differences in cell lines (e.g., A549 vs. HeLa), incubation times (24 vs. 48 hours), or solvent carriers (DMSO vs. PBS) impact IC50_{50} values .
  • Target specificity screening : Use proteome-wide profiling (e.g., kinome scans) to identify off-target interactions that may explain divergent results .

Q. What methodologies are effective for elucidating the mechanism of action in cellular systems?

  • Surface plasmon resonance (SPR) : Direct measurement of binding kinetics (KD_D, kon_{on}/koff_{off}) between the compound and purified targets (e.g., kinases or GPCRs) .
  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding under varying temperatures to validate engagement .
  • CRISPR-Cas9 knockouts : Confirm phenotype rescue in target gene-deficient cell lines to establish causality .

Q. How can structure-activity relationship (SAR) studies guide rational optimization of this compound?

  • Substituent modulation : Replace the butoxyphenyl group with bulkier tert-butyl or electron-withdrawing nitro groups to enhance target affinity or metabolic stability .
  • Bioisosteric replacements : Substitute the fluorobenzyl group with thiophene or pyridine rings to improve solubility while retaining activity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity cliffs and prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

  • Force field limitations : MM/GBSA scoring may poorly model halogen bonds (e.g., fluorine interactions) or solvent effects. Hybrid QM/MM methods improve accuracy for fluorinated compounds .
  • Conformational flexibility : Docking studies often assume rigid targets, while MD simulations reveal induced-fit binding modes critical for activity .
  • Experimental variability : Replicate SPR or ITC measurements under standardized conditions (pH 7.4, 25°C) to minimize noise .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

StepReaction TypeConditionsYield (%)Purity (%)
Core formationCyclizationDMF, 80°C, 12h6590
Fluorobenzyl additionSN2 alkylationK2_2CO3_3, DCM, rt7895
Final purificationColumn chromatographyHexane:EtOAc (3:1)8598
Adapted from

Q. Table 2. Comparative Biological Activities of Analogues

CompoundTargetIC50_{50} (nM)Assay Type
Parent compoundKinase X120 ± 15Cell-free
Methoxy analogKinase X45 ± 6Cell-free
Chlorophenyl analogKinase Y220 ± 30Cellular
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.